methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its biological activity, and a fluorophenyl group that can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridazinone core.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can serve as a probe to study biological pathways involving pyridazinone derivatives.
Material Science: It can be utilized in the synthesis of novel materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyridazinone core can modulate the activity of the target. This dual interaction can lead to significant biological effects, making it a valuable compound for drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Ethyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly enhance its pharmacokinetic properties compared to its analogs. This makes it a promising candidate for further development in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHMCCIOHMCSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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